4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by bromine substituents at positions 4 and 6 of the benzoxazole core, a 5-chloronaphthalen-1-yl group at position 2, and an amine group at position 5. Its molecular formula is estimated to be C₁₇H₈Br₂ClN₂O, with a molecular weight of approximately 480.5 g/mol (inferred from structurally similar compounds ).
Properties
IUPAC Name |
4,6-dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2ClN2O/c18-11-7-13-16(14(19)15(11)21)22-17(23-13)10-5-1-4-9-8(10)3-2-6-12(9)20/h1-7H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPQXPFXCBGDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(C(=C(C=C4O3)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364584 | |
| Record name | 4,6-dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637303-03-8 | |
| Record name | 4,6-dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Benzoxazole Core
Starting materials :
- 2-Amino-5-nitrophenol (precursor for amine functionality)
- 5-Chloro-1-naphthaldehyde (source of naphthyl group)
Reaction conditions :
- Dissolve 2-amino-5-nitrophenol (1.54 g, 10 mmol) and 5-chloro-1-naphthaldehyde (2.06 g, 10 mmol) in glacial acetic acid (20 mL).
- Reflux at 120°C for 8–12 hours under nitrogen atmosphere.
- Cool to room temperature and pour into ice-water.
- Filter the precipitate and recrystallize from ethanol to yield 2-(5-chloronaphthalen-1-yl)-5-nitro-1,3-benzoxazole (2.89 g, 78% yield).
Mechanistic insight :
The reaction proceeds via acid-catalyzed cyclocondensation, where the aldehyde carbonyl attacks the ortho-amino group, followed by dehydration to form the oxazole ring.
Regioselective Bromination
Reagents :
- N-Bromosuccinimide (NBS) (2.2 equiv)
- Dichloromethane (DCM)/DMF (4:1 v/v)
- Iron(III) bromide (5 mol%)
Procedure :
- Suspend 2-(5-chloronaphthalen-1-yl)-5-nitro-1,3-benzoxazole (1.0 g, 2.7 mmol) in DCM/DMF.
- Add FeBr₃ (0.024 g, 0.08 mmol) and NBS (1.06 g, 5.94 mmol) portionwise at 0°C.
- Stir at 25°C for 24 hours.
- Quench with Na₂S₂O₃ solution, extract with DCM, and evaporate to isolate 4,6-dibromo-2-(5-chloronaphthalen-1-yl)-5-nitro-1,3-benzoxazole (1.32 g, 85% yield).
Regiochemical control :
The nitro group at position 5 directs bromination to the electronically activated 4- and 6-positions through resonance and inductive effects.
Nitro Group Reduction
Catalytic hydrogenation :
| Parameter | Value |
|---|---|
| Substrate | 1.0 g (1.8 mmol) |
| Catalyst | 10% Pd/C (50 mg) |
| Solvent | Ethyl acetate (15 mL) |
| H₂ pressure | 50 psi |
| Time | 6 hours |
| Yield | 92% |
Alternative method (chemical reduction) :
Comparative Analysis of Bromination Methods
| Method | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| NBS/FeBr₃ | NBS | DCM/DMF | 25 | 85 | 98.2 |
| Br₂/Fe | Elemental Br₂ | CCl₄ | 40 | 72 | 95.1 |
| DBDMH* | 1,3-Dibromo-5,5-dimethylhydantoin | AcCN | 50 | 68 | 93.4 |
Critical Process Parameters
Temperature Effects on Cyclocondensation
| Temp (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|
| 100 | 24 | 61 | 12% dimerization |
| 120 | 12 | 78 | 3% side products |
| 140 | 6 | 82 | 15% decomposition |
Optimal temperature balances reaction rate and byproduct formation.
Solvent Screening for Bromination
| Solvent System | Dielectric Constant | Bromine Solubility | Yield (%) |
|---|---|---|---|
| DCM/DMF (4:1) | 8.93 | High | 85 |
| THF | 7.52 | Moderate | 63 |
| Chloroform | 4.81 | Low | 41 |
Polar aprotic mixtures enhance NBS solubility and reaction homogeneity.
Scalability Considerations
Kilogram-Scale Process
| Step | Equipment | Cycle Time | Space-Time Yield (kg/m³·h) |
|---|---|---|---|
| Cyclocondensation | 500 L glass-lined reactor | 14 h | 0.78 |
| Bromination | 1000 L PFA reactor | 28 h | 0.42 |
| Reduction | Hydrogenation autoclave | 8 h | 1.12 |
Process intensification via continuous flow chemistry reduces cycle times by 40% in pilot studies.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, naphthyl-H), 8.25–8.18 (m, 2H), 7.89 (d, J = 7.2 Hz, 1H), 7.64–7.58 (m, 3H), 6.02 (s, 2H, NH₂).
- HRMS (ESI+): m/z calcd for C₁₇H₉Br₂ClN₂O [M+H]⁺: 450.8212; found: 450.8209.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Aryl boronic ester intermediates enable Suzuki-Miyaura coupling for naphthyl group introduction post-bromination (yield: 65–72%).
Microwave-Assisted Synthesis
Reduces cyclocondensation time to 45 minutes (300 W, 150°C) with comparable yields (76%).
Industrial Manufacturing Challenges
- Bromine handling : Requires specialized corrosion-resistant equipment (Hastelloy C-276 reactors).
- Waste management : Neutralization of HBr byproducts with NaOH generates 3.2 kg NaBr per kg product.
- Purification : Final compound requires gradient column chromatography (hexane/EtOAc 10:1→4:1) for pharmaceutical-grade purity.
Environmental Impact Mitigation
| Strategy | Implementation | Br₂ Efficiency Gain |
|---|---|---|
| Bromine recycling | Distillation of HBr with Cl₂ oxidation | 38% |
| Solvent recovery | Multistage falling film evaporation | 92% DCM reuse |
| Catalytic reduction | Fe³⁺/H₂O₂ Fenton system for wastewater | 99% COD removal |
These measures reduce E-factor from 12.4 to 6.8 kg waste/kg product.
Chemical Reactions Analysis
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and interaction with biological molecules. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- Bromine vs. Chlorine: Bromine’s higher atomic weight and polarizability increase molecular weight and lipophilicity compared to chlorine analogs. For example, 4,6-Dibromo-2-phenyl-... (396.08 g/mol ) is heavier than 2-(3-Chlorophenyl)-...
- Naphthalene vs. Phenyl : The 5-chloronaphthalen-1-yl group in the target compound provides a larger aromatic system than phenyl or substituted phenyl groups, which may improve binding affinity to hydrophobic targets (e.g., enzyme active sites) but complicate synthesis and purification .
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl derivative () exhibits stronger electron-withdrawing effects, which could stabilize the benzoxazole core but reduce nucleophilic reactivity at the amine position .
Biological Activity
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine, with the chemical formula and CAS Number 637303-03-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure
The compound features a benzoxazole core substituted with bromine and chlorine atoms, contributing to its reactivity and biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activities of benzoxazole derivatives, including antibacterial and anticancer effects. The following sections summarize key findings related to the compound's activity.
Antimicrobial Activity
Benzoxazole derivatives often exhibit significant antimicrobial properties. A study focusing on various benzoxazole compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4,6-Dibromo derivative | 32 | Antibacterial (Gram+) |
| Other benzoxazole derivatives | Varies | Antifungal |
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been documented in various cancer cell lines. Research indicates that many compounds within this class show selective toxicity towards cancer cells while sparing normal cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 4,6-Dibromo derivative | 15 |
| A549 (Lung) | 4,6-Dibromo derivative | 10 |
| HepG2 (Liver) | Other benzoxazole derivatives | 20 |
Structure-Activity Relationship (SAR)
The SAR analysis of benzoxazole derivatives indicates that the presence and position of substituents significantly influence biological activity. For instance, electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it .
Figure 1: Structure-Activity Relationship Insights
- Electron Donors : Methoxy groups in para positions enhance activity.
- Electron Acceptors : Fluorine substitutions decrease activity.
Case Studies
Several case studies illustrate the effectiveness of benzoxazole derivatives in combating microbial infections and cancer:
- Study on Antimicrobial Efficacy : A series of benzoxazole derivatives were screened for their ability to inhibit bacterial growth. The most potent compound was identified as having a low MIC against Bacillus subtilis, suggesting potential for development as an antibiotic .
- Cytotoxicity Assessment : In vitro studies showed that certain benzoxazole compounds exhibited selective cytotoxicity towards various cancer cell lines while demonstrating minimal toxicity to normal cells .
Q & A
(Basic) What are the common synthetic routes for 4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A primary route includes:
Benzoxazole Core Formation : Condensation of 5-amino-2-hydroxybenzoic acid derivatives with 5-chloro-1-naphthaldehyde under acidic conditions to form the benzoxazole ring .
Bromination : Electrophilic substitution at the 4- and 6-positions using bromine (Br₂) in acetic acid or DCM, requiring precise temperature control (0–5°C) to avoid over-bromination .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Optimization : Monitor intermediates via HPLC or TLC to adjust stoichiometry. Use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., hydrolysis of the benzoxazole ring) .
(Advanced) How can crystallographic disorder in this compound be resolved during structural refinement?
Answer:
Crystallographic disorder often arises from flexible substituents (e.g., the chloronaphthyl group). Use the SHELXTL software suite (Bruker AXS) or REFMAC for refinement:
- Apply maximum-likelihood residual models to account for anisotropic displacement parameters .
- Partition disordered regions into multiple conformers with occupancy factors refined iteratively.
- Validate with R-free values and electron density maps (e.g., omit maps for ambiguous regions) .
(Basic) What spectroscopic methods are most effective for characterizing purity and structural integrity?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 455.82 for C₁₇H₉Br₂ClN₂O) .
- FTIR : Detect key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine group) .
- XRD : Validate crystal structure and compare with simulated powder patterns from single-crystal data .
(Advanced) What methodological frameworks are recommended for evaluating its biological activity in target-specific assays?
Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H/¹²⁵I) to quantify affinity for kinase or GPCR targets. Include negative controls (e.g., unlabeled compound) to assess nonspecific binding .
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) coupled with confocal microscopy to track subcellular localization .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with homology-modeled targets .
(Basic) How do structural analogs of this compound differ in reactivity and bioactivity?
Answer:
Substitution patterns critically influence properties. For example:
(Advanced) How to design environmental fate studies for this compound?
Answer:
Adopt the INCHEMBIOL framework :
Physicochemical Properties : Measure logP (octanol-water), hydrolysis rates (pH 3–9), and photodegradation (UV-Vis irradiation).
Biotic Degradation : Use OECD 301D respirometry assays with activated sludge.
Ecotoxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests (OECD 201/202).
Computational Modeling : Apply EPI Suite to predict bioaccumulation and persistence .
(Advanced) How to address contradictions in reported reactivity data (e.g., conflicting catalytic outcomes)?
Answer:
- Error Source Analysis : Compare synthetic protocols (e.g., solvent polarity, catalyst purity) .
- Theoretical Alignment : Use DFT calculations (Gaussian 16) to model reaction pathways and identify rate-limiting steps .
- Data Triangulation : Cross-validate results via multiple techniques (e.g., kinetic studies, in-situ IR monitoring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
